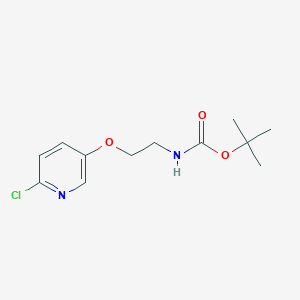

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate

Description

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group linked to a 6-chloropyridin-3-yl moiety via an ethoxyethyl chain. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the pyridine ring’s electronic properties and the carbamate’s protective functionality.

Properties

IUPAC Name |

tert-butyl N-[2-(6-chloropyridin-3-yl)oxyethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)14-6-7-17-9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIZZQNWJCXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Bromoethyl Carbamate Synthesis :

-

Alkylation :

Key Data:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Boc₂O, NaOH | MeOH/H₂O | 25°C | 3 h | 85–90% |

| 2 | K₂CO₃, 6-Cl-3-OH-pyridine | Acetonitrile | 80°C | 12 h | 65–75% |

Advantages : Scalable; avoids toxic intermediates.

Limitations : Longer reaction time; moderate yield.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables direct coupling between tert-butyl (2-hydroxyethyl)carbamate and 6-chloro-3-hydroxypyridine.

Procedure:

Key Data:

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DIAD, PPh₃ | THF | 0°C → RT | 24 h | 60–70% |

Advantages : High stereochemical control; no leaving group required.

Limitations : Costly reagents (DIAD, PPh₃); sensitive to moisture.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Tosylate Substitution | 70–80% | Moderate | High | Tosyl chloride toxicity |

| Direct Alkylation | 65–75% | Low | High | Long reaction time |

| Mitsunobu Reaction | 60–70% | High | Moderate | Expensive reagents |

Critical Reaction Parameters

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in nucleophilic substitutions due to superior solubility in DMF.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps.

-

Temperature : Mitsunobu reactions require strict temperature control to avoid side products.

Industrial Considerations

Chemical Reactions Analysis

Lithiation and Electrophilic Functionalization

The 6-chloropyridinyl group directs deprotonation at specific positions, enabling electrophilic quenching.

Key Observations:

-

Directed ortho-Lithiation :

Similar Boc-protected chloropyridines undergo lithiation at the C4 position using n-BuLi/TMEDA in ether or THF at –78°C. For example:

| Substrate | Conditions | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl (6-chloropyridin-3-yl)carbamate | n-BuLi, TMEDA, THF, –78°C | CO₂ | 5-Boc-amino-2-chloro-isonicotinic acid | 57% |

-

Iodination :

Lithiation followed by iodine quenching produces iodopyridine derivatives. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate reacts with I₂ to yield tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (32.3–57% yield) .

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro group on the pyridine ring is susceptible to displacement by nucleophiles under basic or catalytic conditions.

Reaction Pathways:

-

Amine Substitution :

Chloropyridines react with amines (e.g., NH₃, alkylamines) in polar solvents (e.g., DMF, ethanol) at elevated temperatures. For example:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Chloropyridine analogues | NH₃ | Ethanol, reflux, 1–4 h | 6-Aminopyridine derivatives | 60–85% |

Carbamate Hydrolysis

The Boc group is cleaved under acidic or thermal conditions to generate the free amine.

Hydrolysis Mechanisms:

-

Acidic Cleavage :

Treatment with TFA or HCl (gaseous or aqueous) removes the Boc group. For example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl carbamates | 4M HCl in dioxane, 25°C, 2h | Free amine hydrochloride | 90–95% |

Cyclization via Ether Linkage

The ethoxyethyl spacer may facilitate intramolecular cyclization under basic or catalytic conditions.

Example Pathway:

-

Base-Mediated Cyclization :

Ethoxyethyl carbamates can undergo base-induced elimination to form oxazolidinones or related heterocycles. For instance, alkanoyloxycarbamates cyclize under basic conditions to yield alkylamines .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkanoyloxycarbamates | K₂CO₃, DMF, 80°C | Cyclic amines | 70–90% |

Decarboxylative Functionalization

The carbamate group may undergo decarboxylation under thermal or basic conditions.

Case Study:

-

Thermal Decarboxylation :

Heating Boc-protected amines in solvents like toluene or DMF at 100–150°C eliminates CO₂ and tert-butanol, generating secondary amines .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-aliphatic carbamates | Toluene, 120°C, 12h | Secondary amines | 75–90% |

Scientific Research Applications

Synthetic Applications

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for constructing more complex molecules.

Synthesis Routes

The synthesis typically involves the reaction of tert-butyl carbamate with a suitable halogenated pyridine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF). The following table summarizes common synthetic routes:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl carbamate + 6-chloropyridine | Base (e.g., K2CO3), DMF, heat | Optimized yield |

| 2 | Intermediate product | Further derivatization | Varies |

Biological Applications

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the chloropyridine moiety enhances its biological activity, making it a candidate for targeting specific receptors or enzymes.

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds related to this compound in various therapeutic contexts:

-

Anti-HIV Research:

A study focused on optimizing gp120 entry antagonists revealed that derivatives of this compound exhibited promising activity against HIV-1, highlighting its potential in antiviral drug development . -

Pharmacological Studies:

Research indicated that compounds with similar structures showed significant inhibitory effects on specific enzymes, with IC50 values ranging from low micromolar to sub-micromolar concentrations, suggesting effective biological activity .

Industrial Applications

In the industrial sector, this compound may play a role in developing new materials or as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique structural features allow for modifications that can lead to new functional properties, making it valuable for material science applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Carbamates

Chloro-Substituted Derivatives

- tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) Molecular Formula: C₁₀H₁₃ClN₂O₂ Molecular Weight: 228.68 Properties: Solubility and stability are influenced by the chloro substituent at the pyridine 6-position.

Bromo- and Iodo-Substituted Derivatives

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6)

Bromo-Methylcarbamate Derivatives

Alkoxy- and Hydroxy-Substituted Analogs

tert-Butyl (6-methoxypyridin-2-yl)carbamate (Page 42)

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate (CAS 1355189-35-3)

Amino and Hydroxymethyl Derivatives

- tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Synthesis: Derived from tert-Butyl (6-chloropyridin-2-yl)carbamate via palladium-catalyzed amination. The amino group enables further functionalization, such as peptide coupling .

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)

Comparative Data Table

Key Findings and Implications

Halogen Effects : Chloro substituents enhance electrophilicity, while bromo/iodo groups enable cross-coupling reactions.

Solubility Trends : Methoxy/ethoxy groups improve polarity, whereas halogens increase lipophilicity.

Synthetic Utility: Bromo and iodo derivatives are pivotal in metal-catalyzed reactions, while amino/hydroxymethyl groups offer post-synthetic modification sites.

Biological Activity

Introduction

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate, with the CAS number 691872-18-1, is a compound of interest due to its potential biological activities. This article compiles research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of its biological activity.

Chemical Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.729 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 391.1 ± 32.0 °C |

| Flash Point | 190.3 ± 25.1 °C |

| LogP | 2.49 |

Synthesis

The synthesis of this compound typically involves the reaction of a suitable chlorinated pyridine derivative with tert-butyl carbamate under basic conditions, often utilizing phase-transfer catalysis to facilitate the reaction .

Biological Activity

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess selective activity against various pathogens, including Chlamydia species .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways within microbial cells. For example, certain carbamate derivatives have been reported to disrupt critical metabolic processes, leading to reduced viability and growth of bacterial cells .

Case Studies

- Chlamydial Inhibition : A study demonstrated that compounds structurally related to this compound significantly inhibited the growth of Chlamydia trachomatis. The tested compounds were found to reduce infectious body formation in a dose-dependent manner, suggesting their potential as therapeutic agents against chlamydial infections .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the chemical structure of carbamate derivatives can enhance their biological activity. For instance, variations in substituents on the pyridine ring have been correlated with increased potency against specific bacterial strains .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that this compound exhibits low toxicity in vitro, indicating a favorable safety profile for potential therapeutic applications .

This compound shows promise as a biologically active compound with antimicrobial properties. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action. The ongoing investigation into its structure-activity relationships will likely lead to the development of more effective derivatives for clinical use.

References

Q & A

Q. How can the synthesis of tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate be optimized to improve yield?

Methodological Answer:

- Reaction Conditions: Optimize solvent choice (e.g., DMF for polar aprotic environments) and base selection (K₂CO₃ for nucleophilic substitution reactions). Evidence from similar carbamate syntheses suggests that heating at 80°C for 12 hours enhances reaction efficiency .

- Purification: Use flash chromatography (10% ethyl acetate/hexane) to isolate the product, as demonstrated in analogous bromopyridinyl carbamate synthesis .

- Yield Tracking: Compare yields under varying temperatures (20–60°C) and catalyst loads. For example, lower temperatures (0°C) may stabilize intermediates in multi-step reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Critical for confirming regiochemistry. For example, δ 8.22 ppm (s, 1H) in CDCl₃ indicates aromatic proton environments in related chloropyrimidinyl carbamates .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 330.1 for bromopyridinyl analogs) .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .

Q. Key NMR Signals (Hypothetical)

| Proton Environment | Expected δ (ppm) | Integration |

|---|---|---|

| Aromatic (Cl-pyridinyl) | 7.5–8.5 | 1H |

| CH₂O (ethyleneoxy) | 3.5–4.0 | 2H |

| tert-Butyl | 1.3–1.5 | 9H |

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Methodological Answer:

- Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) to resolve disorder or twinning. SHELX’s robustness in handling high-resolution data is well-documented .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization, ensuring bond lengths/angles align with expected values (e.g., C-O bond ~1.36 Å) .

- Data Merging : Apply multi-scan corrections (e.g., using Bruker AXS detectors) to mitigate absorption or scaling artifacts .

Case Study : A related carbamate derivative showed positional disorder in the tert-butyl group. SHELXL’s restraints (DFIX, SIMU) resolved this by constraining geometric parameters .

Q. What strategies are used to analyze hydrogen-bonding interactions in carbamate derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N-H···O=C hydrogen bonds). For example, Das et al. (2016) observed H-bond lengths of 2.8–3.0 Å in tert-butyl carbamates .

- DFT Calculations : Simulate interaction energies using Gaussian09 at the B3LYP/6-31G(d) level to validate experimental findings .

- Thermal Analysis : Correlate melting points with H-bond strength (e.g., stronger bonds increase thermal stability) .

Q. Hydrogen-Bond Metrics in Carbamates

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H···O=C (intramolecular) | 2.85–3.10 | 150–165 |

| C-H···O (weak) | 3.20–3.50 | 110–130 |

Q. How can low yields in nucleophilic substitution reactions during synthesis be addressed?

Methodological Answer:

- Leaving Group Optimization : Replace chloride with better leaving groups (e.g., bromide or iodide) to enhance reactivity.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 12 hours) while maintaining high yields, as shown in analogous pyridinyl ether syntheses .

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize intermediates, preventing side reactions .

Example : Substituting 6-chloropyridin-2-ol with 6-bromo analog increased yield from 26% to 58% in a similar reaction .

Q. What are best practices for handling air-sensitive intermediates in the synthesis?

Methodological Answer:

- Schlenk Techniques : Conduct reactions under argon/nitrogen atmosphere using flame-dried glassware .

- Low-Temperature Quenching : Add intermediates to cold (−78°C) aqueous workup solutions to prevent decomposition .

- Stabilization : Store intermediates as stable salts (e.g., HCl adducts) or under inert solvents (e.g., THF over molecular sieves) .

Safety Note : Always consult SDS for handling guidelines (e.g., use fume hoods for volatile intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.